molecular formula C10H16O5 B8253856 diethyl (2S)-2-acetylbutanedioate

diethyl (2S)-2-acetylbutanedioate

Cat. No.: B8253856
M. Wt: 216.23 g/mol
InChI Key: DVSDDICSXBCMQJ-QMMMGPOBSA-N
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Description

Diethyl (2S)-2-acetylbutanedioate is an organic compound with the molecular formula C10H16O5. It is a diester derivative of butanedioic acid, featuring an acetyl group at the second carbon position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2S)-2-acetylbutanedioate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-acetylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Another method involves the use of diethyl L-tartrate as a starting material. The transformation involves several steps, including bromination, nucleophilic substitution, and esterification . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diethyl (2S)-2-oxobutanedioate, while reduction with LiAlH4 can produce diethyl (2S)-2-hydroxybutanedioate.

Scientific Research Applications

Diethyl (2S)-2-acetylbutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (2S)-2-acetylbutanedioate exerts its effects involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release butanedioic acid derivatives. These reactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2S)-2-acetylbutanedioate is unique due to its specific acetyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

diethyl (2S)-2-acetylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSDDICSXBCMQJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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